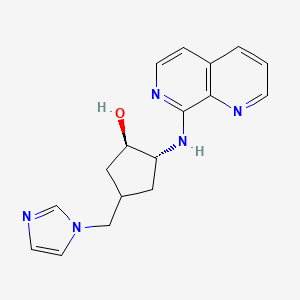![molecular formula C14H16N4O B7450362 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP is a piperazine derivative that has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one acts as a partial agonist at the 5-HT1A receptor and a potent antagonist at the α2-adrenergic receptor. This compound also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. These effects contribute to this compound's anxiolytic, antidepressant, and antipsychotic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound increases the levels of dopamine and norepinephrine in the brain, leading to increased neurotransmission. This compound also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuronal survival. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has several advantages for lab experiments, including its high potency and selectivity for its target receptors. This compound also has a long half-life, allowing for sustained effects in animal models. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects at high doses.
Direcciones Futuras
There are several future directions for 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one research, including its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, this compound's effects on neuroplasticity and neuronal survival suggest its potential use in promoting recovery from brain injury or stroke. Further studies are needed to understand the full range of this compound's therapeutic potential and to address its limitations for clinical use.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied, providing a foundation for further research in this field.
Métodos De Síntesis
The synthesis of 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one involves several methods, including the reaction of 4-(1H-1,3-benzodiazol-2-yl)piperazine with prop-2-en-1-one. Other methods include the reaction of 4-(1H-1,3-benzodiazol-2-yl)piperazine with 2-bromo-1-phenylethanone followed by deprotection of the benzodiazole ring.
Aplicaciones Científicas De Investigación
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has been studied for its potential therapeutic applications in various diseases, including anxiety, depression, schizophrenia, and Parkinson's disease. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and its potential use as an antipsychotic drug has also been explored. Additionally, this compound has been studied for its neuroprotective effects in Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-2-13(19)17-7-9-18(10-8-17)14-15-11-5-3-4-6-12(11)16-14/h2-6H,1,7-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZZWYXXGPVYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid](/img/structure/B7450285.png)
![5-[3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-1H-pyridin-2-one](/img/structure/B7450298.png)
![1-[[6-(2-Methoxy-4-methylphenoxy)pyridin-3-yl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7450307.png)
![1-[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea](/img/structure/B7450308.png)
![4-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7450319.png)
![2-methyl-N-[[6-(2-methylpropyl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazolin-6-amine](/img/structure/B7450326.png)
![N-[2-(2-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide](/img/structure/B7450333.png)
![5-methyl-1-[2-(3-methylphenoxy)ethyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7450339.png)
![N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7450357.png)
![7-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B7450365.png)

![1-[(3-Methoxy-1,2-oxazol-5-yl)methyl]-2-methyl-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B7450374.png)

